molecular formula C23H31ClN8O B8191612 Ribociclib-d6 (hydrochloride)

Ribociclib-d6 (hydrochloride)

Cat. No.: B8191612
M. Wt: 477.0 g/mol
InChI Key: JZRSIQPIKASMEV-TXHXQZCNSA-N
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Description

Ribociclib-d6 (hydrochloride) is a deuterated form of Ribociclib, a selective cyclin-dependent kinase 4/6 inhibitor. This compound is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer. The deuterated form, Ribociclib-d6, is used in scientific research to study the pharmacokinetics and metabolic stability of Ribociclib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ribociclib-d6 involves the incorporation of deuterium atoms into the Ribociclib molecule This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process

Industrial Production Methods

Industrial production of Ribociclib-d6 follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves multiple steps of chemical reactions, purification, and quality control to ensure the incorporation of deuterium atoms and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ribociclib-d6 undergoes various chemical reactions, including:

    Oxidation: Ribociclib-d6 can undergo oxidation reactions, typically involving the piperazine ring.

    Reduction: Reduction reactions can occur at specific functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of Ribociclib-d6.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under various conditions.

Major Products

The major products formed from these reactions include various intermediates and derivatives of Ribociclib-d6, which are used for further synthesis or as research tools.

Scientific Research Applications

Ribociclib-d6 is extensively used in scientific research for:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ribociclib.

    Metabolic Stability: Investigating the stability of Ribociclib in biological systems.

    Drug Development: Used as a reference standard in the development of new CDK4/6 inhibitors.

    Cancer Research: Exploring the efficacy and mechanism of action of Ribociclib in various cancer models.

Mechanism of Action

Ribociclib-d6, like Ribociclib, inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial for cell cycle progression from the G1 phase to the S phase. By inhibiting CDK4/6, Ribociclib-d6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: Another CDK4/6 inhibitor used in the treatment of HR+/HER2- breast cancer.

    Abemaciclib: A CDK4/6 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Ribociclib-d6 is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies. Compared to Palbociclib and Abemaciclib, Ribociclib-d6 offers distinct advantages in research settings, particularly in understanding the metabolism and long-term effects of CDK4/6 inhibition .

Properties

IUPAC Name

7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]-N,N-bis(trideuteriomethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H/i1D3,2D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRSIQPIKASMEV-TXHXQZCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C([2H])([2H])[2H].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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